

# Application of Dibenzoxazepines as TNIK Inhibitors in Cancer Research

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## Compound of Interest

Compound Name: *5,11-Dihydrodibenzo[b,e]  
[1,4]oxazepine*

Cat. No.: *B1337923*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology.<sup>[1][2]</sup> A serine/threonine kinase, TNIK, is a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.<sup>[3][4]</sup> Aberrant Wnt signaling, often due to mutations in genes like APC, leads to the stabilization and nuclear translocation of β-catenin, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes.<sup>[4][5]</sup> TNIK directly interacts with and phosphorylates TCF4, a critical step for the activation of Wnt target genes, making it an attractive downstream target for therapeutic intervention.<sup>[5]</sup>

Dibenzoxazepine derivatives have been identified as a promising class of TNIK inhibitors.<sup>[6]</sup> Notably, compounds with a 3,4-dihydrobenzo[f]<sup>[1][4]</sup>oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of TNIK, leading to the suppression of cancer cell proliferation and migration.<sup>[6][7]</sup> This document provides detailed application notes and protocols for the investigation of dibenzoxazepine-based TNIK inhibitors in a cancer research setting.

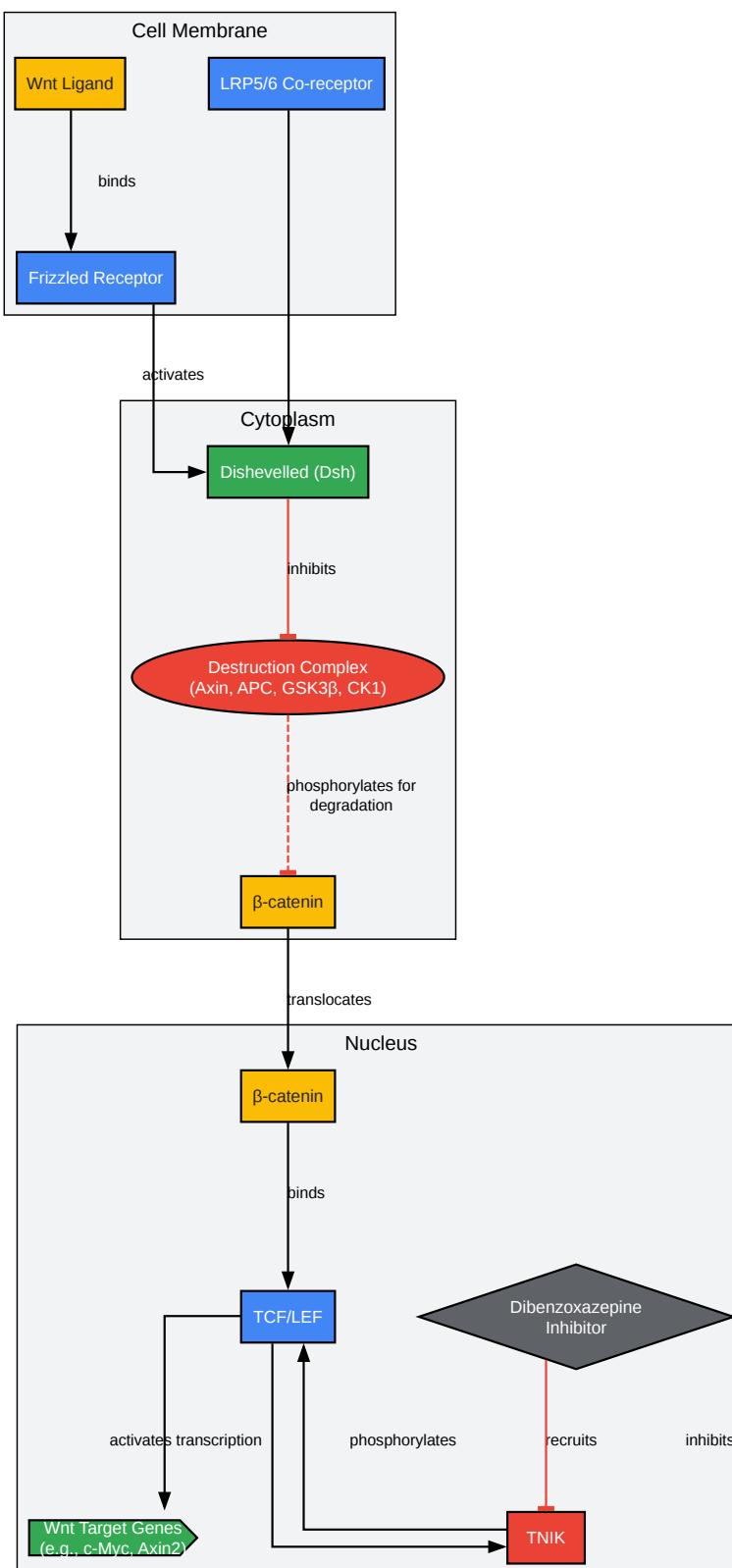
## Quantitative Data of Representative TNIK Inhibitors

The following table summarizes the in vitro potency of selected TNIK inhibitors, including a key dibenzoxazepine derivative, against TNIK and cancer cell lines.

Compound	Target	IC50 (nM)	Cell Line	Cell-Based Assay	IC50 (μM)	Reference
Name/Cla	Kinase					
3,4-Dihydrobenzo[f][4]oxazepin-5(2H)-one derivative (21k)	TNIK	26 ± 8	HCT116 (colorectal)	Proliferation	-	[6][7]
DLD-1 (colorectal)	Proliferation	-	[8]			
NCB-0846	TNIK	21	HCT116 (colorectal)	Colony Formation	Potent Inhibition at 1 μM	[1][3][9]
DLD-1 (colorectal)	TCF/LEF Reporter	Inhibition	[9]			
Compound 35b (6-(1-methyl-1H-imidazolo[5-yl]quinoline derivative)	TNIK	6	HCT116 (colorectal)	Proliferation	2.11	[10]

## Signaling Pathway

TNIK plays a pivotal role in the canonical Wnt signaling pathway, acting downstream of  $\beta$ -catenin stabilization. The following diagram illustrates the mechanism of TNIK-mediated Wnt pathway activation and its inhibition by dibenzoxazepines.



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Caption: TNIK in the Wnt signaling pathway and the point of inhibition.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### TNIK Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits for measuring kinase activity.

**Principle:** The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

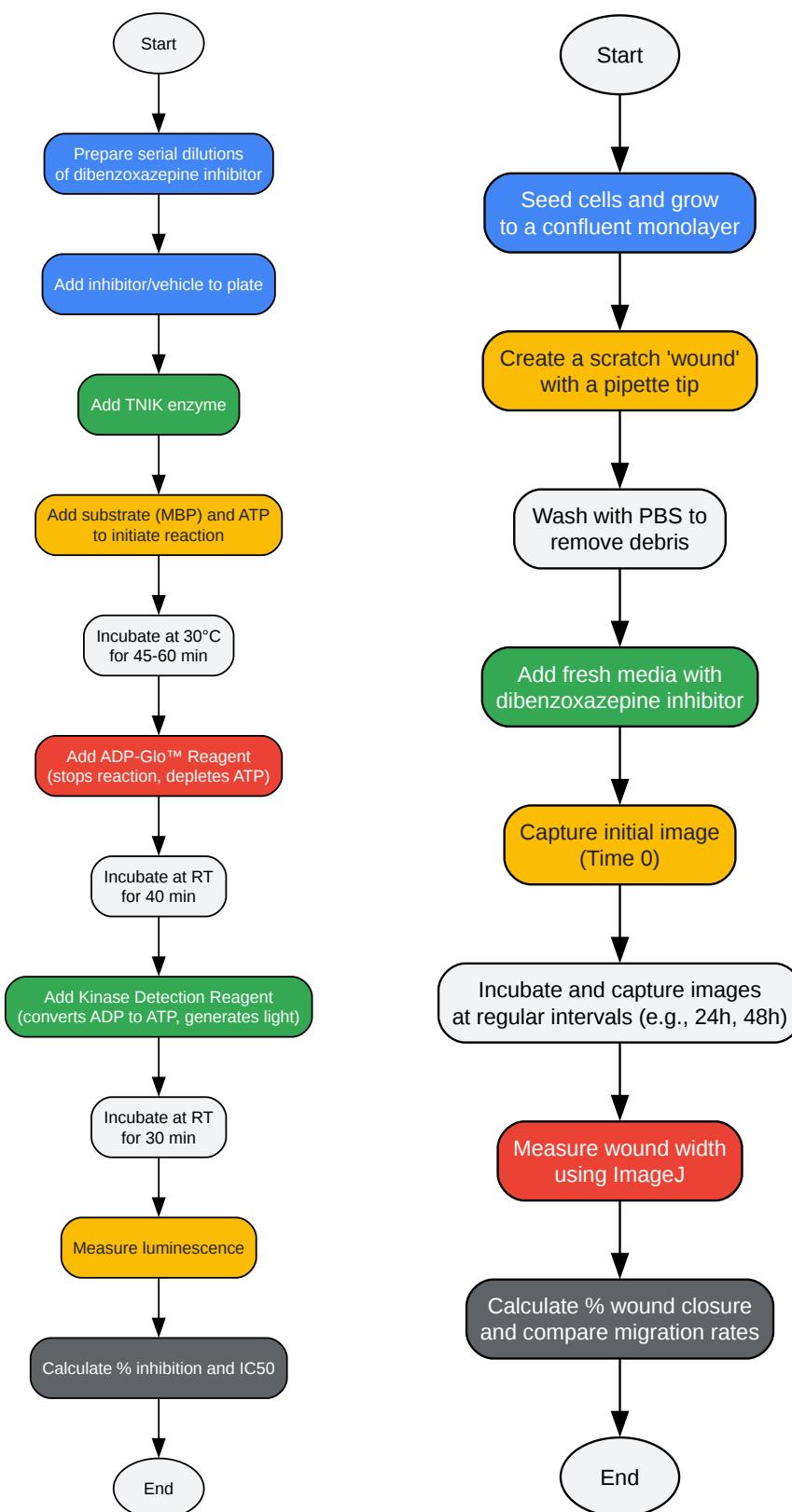
#### Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Dibenzoxazepine inhibitor (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well white opaque plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of the dibenzoxazepine inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
- Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
- Add 10 µL of TNIK enzyme solution to each well.

- Initiate the kinase reaction by adding 10  $\mu$ L of a substrate/ATP mixture (e.g., containing MBP and ATP).
- Incubate the plate at 30°C for 45-60 minutes.[4][11]
- Stop the reaction by adding 25  $\mu$ L of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 50  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

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